Benfluorex - 23602-78-0

Benfluorex

Catalog Number: EVT-261343
CAS Number: 23602-78-0
Molecular Formula: C19H20F3NO2
Molecular Weight: 351.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Benfluorex, chemically known as N-(2-benzoyloxyethyl)-N-ethyl-m-(trifluoromethyl)phenethylamine, is a synthetic derivative of fenfluramine [, ]. It belongs to a class of compounds known as phenethylamines [].

Benfluorex has been utilized as a research tool in the field of metabolic disorders, specifically in investigating mechanisms related to glucose and lipid metabolism [, , , , , , , , , ]. It has been instrumental in exploring the pathogenesis of insulin resistance and potential therapeutic strategies [, ].

Norfenfluramine

  • Compound Description: Norfenfluramine is an active metabolite of benfluorex. [] It is a serotonin-releasing agent and acts as an appetite suppressant. Norfenfluramine has been linked to valvular heart disease and pulmonary arterial hypertension. [, ]
  • Relevance: Norfenfluramine is a key metabolite of benfluorex, and its pharmacological effects are responsible for many of the adverse cardiovascular events associated with benfluorex use. [, ] Both compounds share structural similarities, with benfluorex being a prodrug that is metabolized to norfenfluramine.

Fenfluramine

  • Compound Description: Fenfluramine is an appetite suppressant that was withdrawn from the market due to its association with valvular heart disease and pulmonary hypertension. [, , ]
  • Relevance: Benfluorex is a derivative of fenfluramine, and both share a similar chemical structure. [] The two compounds share a common metabolic pathway, with norfenfluramine being an active metabolite of both. The adverse cardiovascular effects observed with benfluorex are similar to those reported with fenfluramine, suggesting a shared mechanism of toxicity. [, , ]

Dexfenfluramine

  • Compound Description: Dexfenfluramine, the dextrorotatory enantiomer of fenfluramine, is also an appetite suppressant that was withdrawn from the market due to its link to valvular heart disease and pulmonary hypertension. [, ]
  • Relevance: Like benfluorex, dexfenfluramine is metabolized to norfenfluramine, which is considered responsible for its cardiovascular toxicity. [] The structural similarity and shared metabolic pathway with benfluorex emphasize the potential risks associated with this class of compounds.

S 422-1

  • Compound Description: S 422-1 is a metabolite of benfluorex. [] In vitro studies have shown that S 422-1 can reduce fatty acid oxidation, ketogenesis, and gluconeogenesis in rat hepatocytes. [] It also affects the expression of genes involved in these metabolic pathways. []
  • Relevance: S 422-1 is a significant metabolite of benfluorex and contributes to its metabolic effects, including its hypolipidemic and glucose-lowering properties. [] The two compounds are structurally related, and understanding the activity of S 422-1 is crucial for elucidating the overall pharmacological profile of benfluorex.

S 1475-1

  • Compound Description: S 1475-1 is another metabolite of benfluorex. [] Unlike S 422-1, it has shown less pronounced effects on fatty acid and glucose metabolism in in vitro studies using rat hepatocytes. []
  • Relevance: While a metabolite of benfluorex, S 1475-1 seems to have a less prominent role than S 422-1 in mediating the drug's effects on lipid and glucose metabolism. [] The differences in their activities highlight the complexity of benfluorex metabolism and the need to investigate the specific contribution of each metabolite.

Metformin

  • Compound Description: Metformin is a widely used antidiabetic drug belonging to the biguanide class. It improves glycemic control primarily by reducing hepatic glucose production and improving insulin sensitivity. [, ]
  • Relevance: Metformin is often considered a first-line treatment option for type 2 diabetes and serves as a comparator drug in studies evaluating the efficacy and safety of benfluorex. [, , ] While both drugs exhibit glucose-lowering properties, they have distinct mechanisms of action and belong to different chemical classes.

Pioglitazone

  • Compound Description: Pioglitazone belongs to the thiazolidinedione class of antidiabetic drugs. It improves insulin sensitivity in the liver, skeletal muscle, and adipose tissue by activating peroxisome proliferator-activated receptor gamma. []
  • Relevance: Pioglitazone was used as an active comparator to benfluorex in the REGULATE trial, which aimed to compare their efficacy and safety in patients with type 2 diabetes. [] This trial revealed a higher incidence of valvular regurgitation with benfluorex compared to pioglitazone. []

Sulfonylureas

  • Compound Description: Sulfonylureas are a class of antidiabetic drugs that stimulate insulin secretion from pancreatic beta cells. They are commonly used in the treatment of type 2 diabetes. []
Classification
  • Chemical Name: 2-({1-[3-(trifluoromethyl)phenyl]propan-2-yl}amino)ethyl benzoate
  • Chemical Formula: C19_{19}H20_{20}F3_{3}NO2_{2}
  • CAS Number: 23602-78-0
  • Drug Categories: Investigational, Withdrawn
  • Type: Small Molecule
Synthesis Analysis

Benfluorex can be synthesized through several methods, primarily involving the reaction of benzoic acid derivatives with amines and alkylating agents. A typical synthesis route includes:

  1. Starting Materials:
    • Benzoic acid or its derivatives
    • Trifluoromethylphenylpropanamines
  2. Reagents:
    • Alkylating agents such as bromoalkanes
    • Base catalysts like sodium hydride or potassium carbonate
  3. Procedure:
    • The reaction typically involves the formation of an amide bond between the benzoic acid derivative and the amine under basic conditions.
    • The trifluoromethyl group is introduced during the alkylation step, which can be performed using trifluoromethylating agents.
  4. Technical Parameters:
    • Reaction temperatures generally range from room temperature to 80°C.
    • Reaction times can vary from several hours to overnight depending on the reactivity of the starting materials.
Molecular Structure Analysis

The molecular structure of benfluorex features a complex arrangement that includes:

  • A central benzoate moiety connected to an aminoethyl chain, which is further substituted with a trifluoromethyl group.
  • The three-dimensional conformation is critical for its biological activity, as it influences binding interactions with target receptors.

Structural Data

  • Molecular Weight: Approximately 351.36 g/mol
  • InChI Key: CJAVTWRYCDNHSM-UHFFFAOYSA-N
  • SMILES Notation: CC(CC1=CC(=CC=C1)C(F)(F)F)NCCOC(=O)C1=CC=CC=C1
Chemical Reactions Analysis

Benfluorex undergoes various chemical reactions in biological systems, primarily involving:

  1. Hydrolysis: Conversion into benzoic acid and other metabolites through enzymatic action.
  2. Oxidation and Reduction: Interactions with metabolic pathways that involve fatty acid synthesis and gluconeogenesis.

Key Reactions:

  • Inhibition of glucose synthesis in hepatocytes, leading to reduced gluconeogenesis.
  • Modulation of lipid metabolism by decreasing triglyceride synthesis and promoting fatty acid oxidation .
Mechanism of Action

Benfluorex exerts its effects primarily through:

  1. Serotoninergic Pathways: Similar to fenfluramine, it influences serotonin levels in the brain, which affects appetite regulation.
  2. Metabolic Regulation:
    • Reduces hepatic lipogenesis and promotes fatty acid oxidation.
    • Enhances insulin sensitivity, leading to improved glucose uptake in peripheral tissues.

Mechanistic Insights:

Research indicates that benfluorex inhibits specific enzymes involved in gluconeogenesis, such as pyruvate carboxylase and glyceraldehyde-3-phosphate dehydrogenase, thereby lowering blood glucose levels independently of weight loss .

Physical and Chemical Properties Analysis

Benfluorex exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but poorly soluble in water.
  • Stability: Stable under normal conditions but may degrade under extreme pH or temperature variations.

Relevant Data:

  • Melting Point: Approximately 90°C
  • Boiling Point: Not well-defined due to decomposition before boiling.
Applications

Despite its withdrawal from clinical use due to safety concerns, benfluorex has been studied for various potential applications:

  1. Obesity Management: Originally intended for weight loss therapy by suppressing appetite.
  2. Metabolic Disorders: Investigated for its role in improving insulin sensitivity and managing dyslipidemia.
  3. Research Tool: Used in studies exploring metabolic pathways related to obesity and diabetes .
Introduction to Benfluorex in Academic Research

Historical Context of Development and Therapeutic Applications

Benfluorex (C₁₉H₂₀F₃NO₂) was first patented in 1976 as a structural analog of fenfluramine with purported dual therapeutic action targeting metabolic disorders. Marketed primarily under the brand name Mediator®, it gained clinical traction in France and other European countries as an adjunct therapy for type 2 diabetes mellitus management, particularly in overweight patients with inadequate glycemic control. Unlike conventional anorectics, benfluorex was initially positioned as a metabolism modulator with hypolipidemic properties, acting through mechanisms distinct from standard hypoglycemic agents [1] [3]. Clinical trials during the 1990s demonstrated its capacity to improve insulin sensitivity and reduce insulin resistance in poorly controlled diabetic patients when combined with sulfonylureas or biguanides, establishing its therapeutic niche before safety concerns emerged [2] [7].

Academic Debates on Classification: Anorectic vs. Insulin-Sensitizing Agent

The pharmacological classification of benfluorex has been subject to significant academic controversy. Proponents of its anorectic classification emphasized its structural relationship to fenfluramine derivatives and its appetite-suppressant effects mediated through serotonergic pathways. This perspective was supported by studies showing reduced food intake in animal models and weight loss in clinical populations [2] [3]. Conversely, advocates for its designation as an insulin-sensitizing agent highlighted clinical evidence demonstrating:

  • Significant reductions in hemoglobin A1c (HbA1c) levels (mean reduction: 0.8-1.2%) in type 2 diabetes patients
  • Enhanced peripheral glucose utilization independent of appetite effects
  • Lipid-modifying properties including decreased triglyceride synthesis and reduced ketogenesis [7] [8]

Mechanistic research further complicated this debate when benfluorex was identified as an agonist of HNF4α (Hepatocyte Nuclear Factor 4 alpha), a nuclear receptor governing expression of genes involved in glucose transport, glycolysis, and insulin secretion pathways. This discovery positioned benfluorex within a novel class of transcriptional regulators rather than conventional appetite suppressants [7].

Table 1: Contrasting Perspectives on Benfluorex Classification

Anorectic Perspective EvidenceInsulin-Sensitizer Perspective Evidence
Structural similarity to fenfluramine derivativesHbA1c reduction in clinical trials
Serotonin-mediated appetite suppressionActivation of HNF4α nuclear receptor
Weight reduction in obese diabeticsEnhanced peripheral glucose utilization
Shared metabolic pathway to norfenfluramineInhibition of hepatic gluconeogenesis

Key Research Milestones in Pharmacology (1976–2024)

Benfluorex pharmacology has evolved through distinct research eras, characterized by shifting scientific understanding:

  • 1976-1997: Early research established benfluorex's metabolic effects demonstrating inhibition of hepatic cholesterol synthesis (30-40% reduction) and stimulation of glucose uptake in rat hemidiaphragm tissue. The discovery of its active metabolite, norfenfluramine, occurred during this period but received insufficient attention [8] [3].

  • 1997-2009: The post-fenfluramine withdrawal era saw intensified investigation into benfluorex's molecular mechanisms. Critical studies demonstrated: 1) Dose-dependent upregulation of insulin mRNA in pancreatic β-cells; 2) Modulation of HNF4α proteostasis affecting glucose metabolism genes; 3) Inhibition of hepatic gluconeogenesis through reduced pyruvate carboxylation [7] [8]. Clinical trials revealed significant HbA1c reductions (7-9% decrease) in type 2 diabetics, cementing its therapeutic position despite emerging safety concerns [1].

  • 2010-Present: Post-withdrawal research focused on metabolic bioactivation pathways. Electrochemistry-mass spectrometry studies confirmed benfluorex undergoes extensive hepatic biotransformation to norfenfluramine via cytochrome P450-mediated N-dealkylation (primarily CYP3A4/2D6). Contemporary research (2023) employs electrochemical simulation to model phase I metabolism, identifying four principal transformation products including the concerning norfenfluramine metabolite [4].

Table 2: Benfluorex Research Milestones

Time PeriodKey DiscoveriesResearch Methods
1976-1997• Initial synthesis and patenting• Hypolipidemic effects established• Norfenfluramine identificationIn vitro hepatocyte studiesAnimal metabolic models
1997-2009• HNF4α agonism confirmed• Insulin promoter activation• Clinical HbA1c reductionRandomized clinical trialsTranscriptional activation assays
2010-2024• Electrochemical metabolism simulation• Metabolic pathway characterization• Structural-activity relationshipsEC-MS/MS technologyComputational modeling

Properties

CAS Number

23602-78-0

Product Name

Benfluorex

IUPAC Name

2-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]ethyl benzoate

Molecular Formula

C19H20F3NO2

Molecular Weight

351.4 g/mol

InChI

InChI=1S/C19H20F3NO2/c1-14(12-15-6-5-9-17(13-15)19(20,21)22)23-10-11-25-18(24)16-7-3-2-4-8-16/h2-9,13-14,23H,10-12H2,1H3

InChI Key

CJAVTWRYCDNHSM-UHFFFAOYSA-N

SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)NCCOC(=O)C2=CC=CC=C2

Solubility

Soluble in DMSO

Synonyms

1-(2-trifluoromethylphenyl)-2-(benzoyloxyethyl)aminopropane HCl
780 SE
benfluorex
benfluorex hydrochloride
benfluorex hydrochloride, (+-)-isomer
benfluorex maleate
benfluorex, methanesulfonate salt
benfluramate
JP 992
S 780
SE 780

Canonical SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)NCCOC(=O)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.